4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one

ROCK Inhibition Kinase Selectivity Cardiovascular Research

This 2H-isoquinolin-1-one derivative is a critical 4-methyl substituted node for systematic ROCK inhibitor SAR exploration. Its 5-(piperidin-4-ylamino) vector provides a distinct hinge-binding mode compared to 6-substituted analogs, enabling researchers to deconvolute kinase polypharmacology contributions. Ideal for in vitro metabolic stability studies comparing 4-Me, 4-Et, 4-H, and 4-CN analogs. Procure with matched controls for definitive structure-activity correlations.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
CAS No. 651309-09-0
Cat. No. B11858646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one
CAS651309-09-0
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C2=C1C(=CC=C2)NC3CCNCC3
InChIInChI=1S/C15H19N3O/c1-10-9-17-15(19)12-3-2-4-13(14(10)12)18-11-5-7-16-8-6-11/h2-4,9,11,16,18H,5-8H2,1H3,(H,17,19)
InChIKeyRRPKLPUNDUREIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline of 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one (CAS 651309-09-0) for Scientific Procurement


4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one (CAS 651309-09-0) is a synthetic small molecule belonging to the 2H-isoquinolin-1-one class . It features a 4-methyl substituent and a 5-(piperidin-4-ylamino) group on the isoquinolinone core, with a molecular formula of C15H19N3O and a monoisotopic mass of approximately 257.15 g/mol . Structurally, it is positioned within the chemical space of Rho-associated coiled-coil containing protein kinase (ROCK) and phosphoinositide 3-kinase (PI3K) inhibitor pharmacophores, as indicated by patent landscaping [1]. Its substitution pattern distinguishes it from earlier 6-piperidinyl-substituted isoquinolone derivatives and provides a distinct vector for hinge-binding interactions in kinase targets [2].

Why Generic Substitution of 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one with In-Class Analogs is Scientifically Unreliable


In the 2H-isoquinolin-1-one class of kinase inhibitors, the position and nature of substituents critically dictate target selectivity, potency, and pharmacokinetic profile. The 5-(piperidin-4-ylamino) motif in this compound is hypothesized to engage the kinase hinge region differently than 6-substituted analogs described in Sanofi-Aventis patents [1], while the 4-methyl group is predicted to influence the conformational preference of the lactam ring and fill a lipophilic pocket. Simple replacement with the 4-ethyl homolog (CAS 651309-10-3) or the 4-carbonitrile analog (CAS 651308-30-4) is likely to alter both biochemical IC50 and selectivity windows across ROCK1/ROCK2 or PI3K isoforms, though direct comparative data are not publicly available . The combinatorial structure-activity landscape means that apparently minor changes at the 4-position can cause a loss of potency or an unfavorable shift in ADME properties, as demonstrated in related phenylglycine-substituted isoquinolone series [2].

Quantitative Differentiation Evidence for 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one Against Closest Analogs


Predicted Isoform Selectivity Window in ROCK1/ROCK2 vs. 6-Substituted Isoquinolone Comparators

While direct biochemical data for 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one are absent from public repositories, class-level inference from the 2H-isoquinolin-1-one ROCK inhibitor series indicates that 5-amino substitution patterns (as opposed to the more common 6-substituted derivatives in patents US20090093518 and EP2385047) can modulate ROCK1/ROCK2 selectivity ratios [1]. In the phenylglycine-substituted series (Part 2 optimization), piperidine analog 20 achieved sustained blood pressure normalization in SHR rats with an unbound clearance of 2.1 L/h/kg, a benchmark that 4-methyl-5-piperidinylamino variants were designed to surpass via metabolic stabilization at the 4-position [2]. The 4-methyl group is calculated to reduce the number of metabolically labile sites compared to the 4-ethyl or 4-hydrogen analogs, though experimental validation is required .

ROCK Inhibition Kinase Selectivity Cardiovascular Research

Hydrogen Bond Donor/Acceptor Capacity vs. 4-Carbonitrile Analog for Kinase Hinge Binding

The compound 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors, as calculated from its molecular structure . This contrasts with the 4-cyano analog 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile (CAS 651308-30-4), which features a nitrile group at the 4-position, reducing the HBD count and introducing a strong electron-withdrawing character . In kinase inhibitor design, an appropriate balance of hydrogen bond donors is critical for achieving both potency and permeability; the 4-methyl variant retains a donor NH from the isoquinolinone ring while adding lipophilic bulk, a profile that can be advantageous for CNS or intracellular targets requiring balanced lipophilicity [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Conformational Pre-organization of the 4-Methyl Group for Lipophilic Pocket Occupancy vs. Des-methyl Analog

The 4-methyl substituent in the target compound restricts rotation around the C4-C5 bond compared to the des-methyl analog (5-(piperidin-4-ylamino)isoquinolin-1(2H)-one), potentially pre-organizing the 5-piperidinylamino side chain for optimal engagement with the kinase hydrophobic pocket . In the structurally related 4-aryl-1-isoquinolinone PDE5 inhibitor series, the presence of a 4-alkyl group was shown to improve potency by 5- to 10-fold over the 4-H analogs through favorable Van der Waals contacts [1]. While not directly measured for this compound, the synthetic inclusion of the 4-methyl group implies a deliberate design choice to fill a lipophilic sub-pocket, a hypothesis that can be tested via X-ray co-crystallography with the target kinase .

Conformational Analysis Ligand Efficiency Drug Design

Recommended Procurement Scenarios for 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one Based on Differential Evidence


Structure-Activity Relationship (SAR) Expansion of 5-Amino-Isoquinolinone ROCK Inhibitor Series

Procurement is scientifically justified when a ROCK inhibitor program requires systematic exploration of the 4-position SAR. The 4-methyl variant fills a key node in a matrix of 4-substituted (methyl, ethyl, H, cyano) 5-piperidinylamino isoquinolones, enabling structure-activity correlation studies to optimize potency and selectivity for ROCK1 vs. ROCK2, as outlined in the Sanofi-Aventis patent family [1]. Its use is especially warranted if starting from an unsubstituted or 4-cyano lead that has shown undesirable metabolic stability or poor selectivity.

Kinase Selectivity Panel Screening of C5-Aminopiperidine Isoquinolone Chemotypes

This compound provides a 4-methyl substituted comparator for broad kinase panel screening against commercial kinase inhibitor libraries. Its distinct substitution pattern at C4 and C5, compared to the more common C6-substituted isoquinolone ROCK inhibitors, allows researchers to deconvolute the contribution of the 5-amino vector to kinase polypharmacology profiles [2]. Researchers procuring this compound should include the 4-ethyl and 4-H analogs as matched controls to quantify the specific contribution of the methyl group.

Metabolic Soft-Spot Identification Studies in Isoquinolone Lead Optimization

The 4-methyl substituent is predicted to alter the site of metabolism compared to ethyl or unsubstituted analogs. Procurement of this compound for in vitro microsomal or hepatocyte incubation studies (e.g., human, rat, mouse liver microsomes) can experimentally validate whether the 4-methyl group blocks or shifts oxidative metabolism, generating quantitative intrinsic clearance values that can be directly compared with literature data for the 4-H and 4-ethyl counterparts [3]. This guides the selection of the optimal 4-position substituent for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.